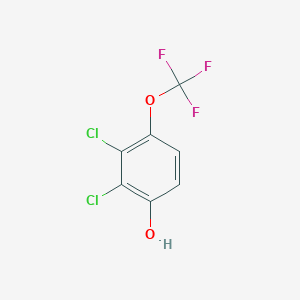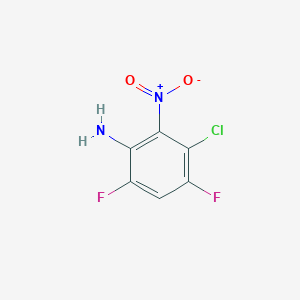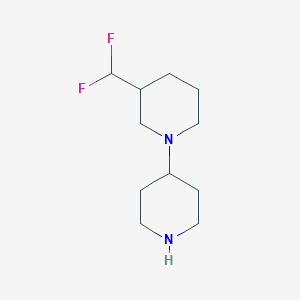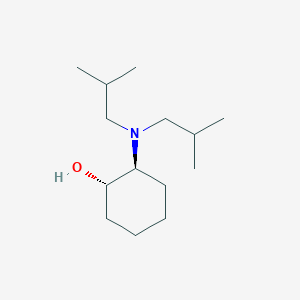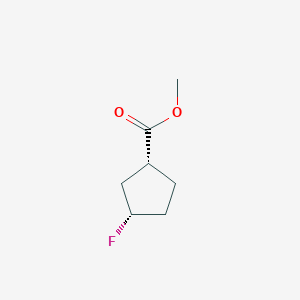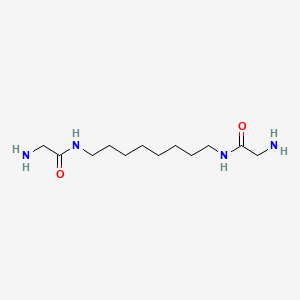
N,N'-(Octane-1,8-diyl)bis(2-aminoacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide): is a chemical compound characterized by the presence of two aminoacetamide groups linked by an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) typically involves the reaction of octane-1,8-diamine with 2-chloroacetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halogenated compounds such as bromoethane or chloroacetyl chloride; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: The major products are typically the corresponding amides or carboxylic acids.
Reduction: The primary products are the reduced amine derivatives.
Substitution: The main products are the substituted amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) exerts its effects involves the interaction of its amino groups with various molecular targets. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The compound may also interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Octane-1,8-diyl)bis(2-hydroxybenzamide)
- N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide)
Uniqueness
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H26N4O2 |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
2-amino-N-[8-[(2-aminoacetyl)amino]octyl]acetamide |
InChI |
InChI=1S/C12H26N4O2/c13-9-11(17)15-7-5-3-1-2-4-6-8-16-12(18)10-14/h1-10,13-14H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
VCPQWUCAADXTHS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCNC(=O)CN)CCCNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)


![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)


![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
